3-Fluoro-4-(pyridin-2-yl)benzoic acid
Description
Contextualization within Fluorinated Benzoic Acid Chemistry
Fluorinated benzoic acids are a class of organic compounds that have garnered significant attention due to the unique properties imparted by the fluorine atom. The introduction of fluorine, the most electronegative element, into a benzoic acid scaffold can profoundly influence its physicochemical and biological properties. bldpharm.com These effects include alterations in acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, fluorinated benzoic acids are widely utilized as key intermediates and building blocks in the synthesis of agrochemicals, liquid crystals, and, most notably, pharmaceuticals. bldpharm.com The presence of a fluorine atom can lead to enhanced efficacy and improved pharmacokinetic profiles of drug candidates.
Significance of Pyridine-Substituted Benzoic Acids in Organic Synthesis and Design
Pyridine-substituted benzoic acids are another class of compounds with immense significance in organic synthesis and drug design. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, can act as a hydrogen bond acceptor and a basic center, and can participate in metal coordination. nih.govnih.gov These properties make it a valuable pharmacophore in medicinal chemistry, as it can facilitate crucial interactions with biological macromolecules such as enzymes and receptors. nih.gov The combination of a pyridine ring with a benzoic acid moiety creates a bifunctional molecule that can be readily modified at either the carboxylic acid group or the pyridine ring, allowing for the generation of diverse molecular libraries for drug discovery and materials science applications.
Rationale for Dedicated Investigation of 3-Fluoro-4-(pyridin-2-yl)benzoic acid
The specific structure of this compound, with a fluorine atom at the 3-position and a pyridine-2-yl group at the 4-position of the benzoic acid ring, presents a unique combination of electronic and steric features. The fluorine atom, positioned ortho to the carboxylic acid group, can influence its acidity and conformation through intramolecular hydrogen bonding. The adjacent pyridine ring introduces a potential metal-coordinating site and a handle for further functionalization. This particular arrangement of substituents makes this compound an attractive building block for the synthesis of complex molecules with potentially novel biological activities or material properties. A plausible and common synthetic route to access this and similar biaryl compounds is through a Suzuki-Miyaura cross-coupling reaction. nih.gov This would likely involve the coupling of a boronic acid or ester derivative of either the fluorobenzoic acid or the pyridine component with a halogenated partner of the other component, catalyzed by a palladium complex. nih.gov
Overview of Research Areas and Future Directions Pertaining to this compound
While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs suggest several promising areas for future investigation. Given the prevalence of both fluorinated benzoic acids and pyridine-containing compounds in medicinal chemistry, a primary research direction would be the exploration of its potential as a scaffold for the development of new therapeutic agents. ossila.comdntb.gov.ua Its ability to chelate metals also suggests potential applications in catalysis and materials science. Future research will likely focus on the development of efficient and scalable synthetic routes to this compound, followed by the systematic exploration of its derivatization and evaluation in various biological and material science assays. The elucidation of its crystal structure would provide valuable insights into its solid-state properties and intermolecular interactions.
Structure
3D Structure
Properties
Molecular Formula |
C12H8FNO2 |
|---|---|
Molecular Weight |
217.20 g/mol |
IUPAC Name |
3-fluoro-4-pyridin-2-ylbenzoic acid |
InChI |
InChI=1S/C12H8FNO2/c13-10-7-8(12(15)16)4-5-9(10)11-3-1-2-6-14-11/h1-7H,(H,15,16) |
InChI Key |
OZNPVAUDGQSIEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=C2)C(=O)O)F |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 3 Fluoro 4 Pyridin 2 Yl Benzoic Acid
Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Moiety
Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. numberanalytics.com The feasibility and regioselectivity of such reactions on the benzoic acid portion of 3-Fluoro-4-(pyridin-2-yl)benzoic acid are dictated by the directing effects of the existing substituents.
The carboxylic acid (-COOH) group is a deactivating, meta-directing substituent. quora.com It withdraws electron density from the benzene (B151609) ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. numberanalytics.com This deactivation is particularly pronounced at the ortho and para positions, thereby directing incoming electrophiles to the meta position. quora.com
Similarly, the pyridin-2-yl group is also generally considered an electron-withdrawing and deactivating group. The fluorine atom, a halogen, exhibits a dual role; it is deactivating due to its strong inductive electron withdrawal but is ortho, para-directing because of its ability to donate a lone pair of electrons through resonance. unizin.orglibretexts.org
Given the substitution pattern of this compound, the available positions for electrophilic attack on the benzene ring are C-5 and C-6.
Position C-5: This position is meta to the carboxylic acid group and ortho to the fluorine atom.
Position C-6: This position is ortho to the carboxylic acid group and meta to the fluorine atom.
Considering the powerful meta-directing effect of the carboxylic acid and the general deactivation of the ring, electrophilic substitution on this molecule is expected to be challenging and require harsh reaction conditions. If a reaction were to occur, the directing effects would be in competition. The strong deactivating nature of both the carboxyl and pyridinyl groups suggests that substitution at C-5, which is meta to the carboxyl group, might be favored over the ortho C-6 position. Classic EAS reactions like nitration or halogenation would likely proceed with low yield and require forcing conditions. numberanalytics.comsavemyexams.com
Nucleophilic Aromatic Substitution Reactions on the Fluorinated Benzoic Acid Core
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. libretexts.org In this compound, the fluorine atom can act as a leaving group in an SNAr reaction. The reaction is facilitated by the presence of the electron-withdrawing carboxylic acid group ortho to the fluorine and the pyridin-2-yl group para to it. These groups help to stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction. libretexts.org
The general mechanism involves the addition of a nucleophile to the carbon atom bearing the fluorine, followed by the elimination of the fluoride (B91410) ion to restore aromaticity.
| Nucleophile (Nu⁻) | Reagent Example | Potential Product |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 3-Hydroxy-4-(pyridin-2-yl)benzoic acid |
| Alkoxide (RO⁻) | Sodium Methoxide (NaOMe) | 3-Methoxy-4-(pyridin-2-yl)benzoic acid |
| Amine (R₂NH) | Ammonia (NH₃), Alkylamines | 3-(Dialkylamino)-4-(pyridin-2-yl)benzoic acid |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)-4-(pyridin-2-yl)benzoic acid |
The rate of SNAr reactions is often dependent on the electronegativity of the halogen, with fluorine typically being the best leaving group in this context because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron withdrawal of the fluorine atom. libretexts.org Such reactions enable the introduction of a variety of oxygen, nitrogen, and sulfur-based functional groups at the C-3 position of the benzoic acid core. researchgate.net
Transformations of the Carboxylic Acid Functional Group
The carboxylic acid group is a versatile functional handle for a wide array of chemical transformations, including the formation of esters and amides, and reduction to alcohols or aldehydes.
Esterification and Amidation Reactions
Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is a common approach. masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.com
Alternatively, esterification can be performed under milder conditions using coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) activate the carboxylic acid, facilitating its reaction with an alcohol. organic-chemistry.org
Amidation: The formation of amides from this compound can be accomplished by reacting it with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid, often by converting it into a more reactive derivative like an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.org The resulting acyl chloride readily reacts with an amine to form the corresponding amide.
Direct amidation can also be achieved using peptide coupling agents (e.g., HATU, HBTU) or by using catalysts that facilitate the dehydration reaction between the carboxylic acid and the amine. lookchemmall.comrsc.orgresearchgate.net For instance, condensation reactions involving similar fluorinated benzoic acids and aminopyridines have been reported in the synthesis of active pharmaceutical ingredients. ossila.com
| Reaction | Reagents | Product Type |
| Fischer Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 3-fluoro-4-(pyridin-2-yl)benzoate |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | 3-Fluoro-4-(pyridin-2-yl)benzoyl chloride |
| Amidation | Benzylamine, HATU, DIPEA | N-Benzyl-3-fluoro-4-(pyridin-2-yl)benzamide |
| Direct Amidation | Aniline, TiF₄ (cat.), Toluene | N-Phenyl-3-fluoro-4-(pyridin-2-yl)benzamide rsc.org |
Reduction to Alcohol and Aldehyde Derivatives
Reduction to Alcohol: The carboxylic acid group can be reduced to a primary alcohol, yielding (3-fluoro-4-(pyridin-2-yl)phenyl)methanol. This transformation requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, typically used in an ethereal solvent like tetrahydrofuran (B95107) (THF) followed by an aqueous workup. wikipedia.orgquora.comdoubtnut.com Borane (BH₃), often used as a complex with THF (BH₃·THF), is another common reagent that selectively reduces carboxylic acids to alcohols.
Catalytic hydrogenation can also be employed, although it often requires high pressures and temperatures, along with specific catalysts like platinum or ruthenium supported on tin oxide. researchgate.netqub.ac.uk
Reduction to Aldehyde: The selective reduction of a carboxylic acid to an aldehyde is more challenging because aldehydes are more easily reduced than their parent carboxylic acids. oup.com This transformation typically requires specialized reagents or a two-step process. One common strategy involves first converting the carboxylic acid to a derivative like an acyl chloride or a Weinreb amide, which can then be reduced to the aldehyde using a milder reducing agent. wikipedia.org
More direct, one-pot methods have also been developed. These often involve catalytic hydrosilylation of the carboxylic acid to form a disilyl acetal (B89532) intermediate, which is then hydrolyzed to the aldehyde. acs.org Various catalysts, including those based on ruthenium, boron, or nickel, can achieve this selective transformation. oup.comacs.org
Modifications Involving the Pyridine (B92270) Nitrogen Atom
N-Oxidation Reactions
The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a nucleophile or a base. One of the characteristic reactions of pyridines is N-oxidation. researchgate.net
The oxidation of the pyridine nitrogen in this compound would yield 3-Fluoro-4-(1-oxido-pyridin-1-ium-2-yl)benzoic acid. This transformation is typically accomplished using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent. arkat-usa.org Other oxidizing agents like hydrogen peroxide in acetic acid can also be employed. arkat-usa.org
The formation of the N-oxide has significant consequences for the electronic properties of the pyridine ring. The N-O bond introduces a positive charge on the nitrogen and a negative charge on the oxygen, which alters the reactivity of the ring. Pyridine N-oxides are often more reactive towards both electrophilic and nucleophilic substitution than the parent pyridine. researchgate.net For instance, N-oxidation activates the C-2 and C-4 positions of the pyridine ring for nucleophilic attack, providing a route to further functionalization of the heterocyclic portion of the molecule. semanticscholar.orgumich.edu
| Reagent | Typical Conditions |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM), Room Temperature |
| Hydrogen Peroxide (H₂O₂)/Acetic Acid (AcOH) | Acetic Acid, 70-80 °C |
| Methyltrioxorhenium (MTO) / H₂O₂ | Catalytic MTO, Aqueous H₂O₂ |
Advanced Spectroscopic and Structural Characterization of 3 Fluoro 4 Pyridin 2 Yl Benzoic Acid
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
The IR and Raman spectra would be expected to exhibit characteristic bands corresponding to the various functional groups present in the molecule. The carboxylic acid moiety would produce a strong, broad O-H stretching vibration, typically in the range of 3300-2500 cm⁻¹. The C=O stretching of the carboxylic acid would be observed as a very strong band around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations would also be present.
The aromatic rings (benzoic acid and pyridine) would show multiple characteristic C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching vibrations in the 1600-1400 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring and the pyridine (B92270) ring would influence the exact positions and intensities of these bands. The C-F stretching vibration is expected to appear as a strong band in the 1350-1150 cm⁻¹ region.
Table 1: Predicted Vibrational Frequencies for 3-Fluoro-4-(pyridin-2-yl)benzoic acid
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |
| Carboxylic Acid | C=O Stretch | 1725-1700 |
| Aromatic Rings | C-H Stretch | 3100-3000 |
| Aromatic Rings | C=C Stretch | 1600-1400 |
Note: This table is predictive and awaits experimental verification.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific high-resolution NMR data for this compound is not publicly available. The following sections describe the expected spectral features based on the molecular structure.
¹H NMR: The proton NMR spectrum would display distinct signals for the protons on the benzoic acid and pyridine rings. The protons on the fluorinated benzoic acid ring would appear as multiplets due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The protons of the pyridine ring would also show characteristic chemical shifts and coupling patterns. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which might be exchangeable with D₂O.
¹³C NMR: The carbon-13 NMR spectrum would provide information about the carbon framework. Each unique carbon atom in the molecule would give a distinct signal. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (around 165-185 ppm). The aromatic carbons would resonate in the 110-160 ppm region, with their chemical shifts influenced by the fluorine, carboxylic acid, and pyridine substituents. The carbon atom directly bonded to the fluorine would exhibit a large one-bond C-F coupling constant.
¹⁹F NMR: The fluorine-19 NMR spectrum would be the simplest, showing a single resonance for the fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. This signal would likely be a multiplet due to coupling with the neighboring aromatic protons.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity and Coupling |
|---|---|---|
| ¹H (Aromatic) | 7.0 - 9.0 | Multiplets due to H-H and H-F coupling |
| ¹H (Carboxylic) | >10 | Broad singlet |
| ¹³C (Carbonyl) | 165 - 185 | Singlet or doublet (due to C-F coupling) |
| ¹³C (Aromatic) | 110 - 160 | Doublets and singlets with C-F coupling |
Note: This table is predictive and awaits experimental verification.
To unambiguously assign all proton and carbon signals and to determine the connectivity of the atoms, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks within the benzoic acid and pyridine rings, helping to identify adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing direct C-H connectivity.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the benzoic acid and pyridine rings and the positions of the substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would identify protons that are close to each other in space, which can help to confirm the stereochemistry and conformation of the molecule, particularly the relative orientation of the two aromatic rings.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
While the specific experimental HRMS data for this compound is not available, its precise molecular weight can be calculated from its chemical formula, C₁₂H₈FNO₂.
The theoretical exact mass is a critical piece of data for confirming the elemental composition of the compound. High-resolution mass spectrometry, for instance using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be used to experimentally determine the mass with high precision.
Table 3: Calculated Molecular Weight for this compound
| Formula | Calculated Monoisotopic Mass (Da) |
|---|
X-ray Crystallography for Solid-State Molecular Architecture
Detailed crystallographic data for this compound, which would provide definitive information about its three-dimensional structure in the solid state, is not currently published in publicly accessible databases.
Should single crystals of sufficient quality be obtained, X-ray diffraction analysis would yield the unit cell parameters (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ) and the space group. This information defines the symmetry and the repeating unit of the crystal lattice. The data would be crucial for understanding the packing of the molecules in the crystal, including any intermolecular interactions such as hydrogen bonding involving the carboxylic acid and pyridine moieties.
Table 4: X-ray Crystallography Data (Hypothetical)
| Parameter | Value |
|---|---|
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
Note: This table represents the type of data that would be obtained from an X-ray crystallographic study and is currently unpopulated pending experimental investigation.
Bond Lengths, Bond Angles, and Torsion Angles Analysis
The molecular structure of this compound is comprised of a benzoic acid ring and a pyridine ring linked by a carbon-carbon single bond. The fluorine atom is substituted at the 3-position of the benzoic acid ring.
Expected Bond Lengths and Angles: The bond lengths within the phenyl and pyridine rings are anticipated to fall within the typical range for aromatic systems. The C-F bond is expected to be consistent with standard values for aryl fluorides. The carboxylic acid group will feature characteristic C=O and C-O single bond lengths, although these can be influenced by hydrogen bonding interactions in the solid state. Bond angles within the aromatic rings will approximate 120°, with some distortion expected around the substitution points due to steric and electronic effects of the attached groups.
Torsion Angles: A key structural feature is the torsion angle between the planes of the benzoic acid ring and the pyridine ring. This dihedral angle is influenced by the steric hindrance between the ortho-hydrogens on both rings and the electronic interactions between the two aromatic systems. For a similar, non-fluorinated compound, 3-(4-pyridyl)benzoic acid, the dihedral angle between the phenyl and pyridine rings has been reported to be 32.14 (7)°. nih.gov A similar non-planar conformation would be expected for this compound. The carboxylic acid group is also likely to be slightly twisted with respect to the benzoic acid ring, as observed in 3-(4-pyridyl)benzoic acid where this torsion angle is 11.95 (10)°. nih.gov
A representative table of expected bond lengths and angles is provided below for illustrative purposes, based on general crystallographic data for similar molecular fragments.
Table 1: Representative Bond Lengths and Angles
| Parameter | Expected Value Range |
| C-C (aromatic) | 1.37 - 1.40 Å |
| C-N (pyridine) | 1.33 - 1.35 Å |
| C-F | ~1.35 Å |
| C-C (inter-ring) | ~1.49 Å |
| C=O (carboxyl) | ~1.25 Å |
| C-O (carboxyl) | ~1.30 Å |
| C-C-C (aromatic) | 118 - 122 ° |
| C-N-C (pyridine) | 116 - 118 ° |
| O-C=O (carboxyl) | ~123 ° |
Supramolecular Interactions and Crystal Packing Motifs, including Hydrogen Bonding Networks
The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen). The nitrogen atom of the pyridine ring is also a strong hydrogen bond acceptor.
Hydrogen Bonding: A primary and highly probable hydrogen bonding motif would involve the carboxylic acid's hydroxyl group and the pyridyl nitrogen atom, forming strong O-H···N interactions. nih.govresearchgate.net This is a common and robust supramolecular synthon in crystal engineering. In the crystal structure of 3-(4-pyridyl)benzoic acid, these O-H···N hydrogen bonds link neighboring molecules into infinite chains. nih.gov
Another possibility is the formation of carboxylic acid dimers via O-H···O hydrogen bonds, a frequently observed motif in the crystal structures of benzoic acid derivatives. researchgate.net The presence of the competing pyridyl nitrogen as a hydrogen bond acceptor might lead to a competition between these two motifs, potentially resulting in more complex hydrogen-bonded networks.
Table 2: Potential Hydrogen Bonding Interactions
| Donor-H···Acceptor | Type of Interaction | Expected Distance (H···A) | Expected Angle (D-H···A) |
| O-H···N (pyridine) | Strong Hydrogen Bond | 1.8 - 2.0 Å | 160 - 180° |
| O-H···O (carboxyl) | Strong Hydrogen Bond | 1.7 - 1.9 Å | 160 - 180° |
| C-H···O (carboxyl) | Weak Hydrogen Bond | 2.2 - 2.6 Å | 130 - 170° |
| C-H···F | Weak Hydrogen Bond | 2.3 - 2.7 Å | 120 - 160° |
Conformational Analysis in the Crystalline State
In the solid state, the conformation of this compound will be largely determined by the interplay of intramolecular steric effects and intermolecular packing forces.
Rotational Isomers: The primary conformational flexibility arises from the rotation around the C-C single bond connecting the benzoic acid and pyridine rings, and the rotation of the carboxylic acid group relative to the benzoic acid ring. As mentioned, a non-planar arrangement between the two aromatic rings is highly probable to minimize steric clashes. nih.gov
The conformation of the carboxylic acid group (synperiplanar or antiperiplanar with respect to the C-C bond to the ring) will be influenced by the hydrogen bonding network established in the crystal. In many benzoic acid derivatives, the carboxylic acid group is found to be nearly coplanar with the aromatic ring to maximize conjugation, though slight twists are common. researchgate.net
It is also possible that the molecule could exhibit conformational polymorphism, where different crystalline forms (polymorphs) feature distinct molecular conformations and packing arrangements. rsc.org The specific conformation adopted in the crystalline state represents a low-energy state that optimizes both intramolecular and intermolecular interactions. A definitive conformational analysis would require single-crystal X-ray diffraction data.
Computational Chemistry and Theoretical Investigations of 3 Fluoro 4 Pyridin 2 Yl Benzoic Acid
Quantum Chemical Methods for Electronic Structure and Reactivity Prediction
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
The following table presents typical geometric parameters for a related compound, 3-fluoro-4-methylbenzoic acid, calculated using DFT methods, which can serve as an estimate for 3-Fluoro-4-(pyridin-2-yl)benzoic acid.
| Parameter | Typical Value (Å or °) | Description |
|---|---|---|
| C-F Bond Length | 1.360 | The length of the covalent bond between a carbon atom of the benzene (B151609) ring and the fluorine atom. researchgate.net |
| C=O Bond Length | 1.235 | The length of the double bond in the carboxyl group. researchgate.net |
| C-O Bond Length | 1.308 | The length of the single bond in the carboxyl group. researchgate.net |
| Ring C-C Bond Length | 1.38 - 1.40 | The average length of the carbon-carbon bonds within the aromatic benzene ring. researchgate.net |
| C-C-C Bond Angle (Ring) | 116 - 124 | The internal bond angles of the benzene ring, which can deviate from the ideal 120° due to substituent effects. researchgate.net |
| O=C-O Bond Angle | ~122 | The bond angle within the carboxylic acid functional group. |
Data derived from computational studies on analogous compounds. researchgate.net
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant. niscpr.res.in While often less accurate than DFT for certain properties due to the neglect of electron correlation, HF is a valuable tool, particularly when used as a starting point for more advanced methods. These methods are crucial for calculating fundamental electronic properties such as ionization potential, electron affinity, and dipole moment, providing a detailed picture of the molecule's electronic behavior.
Analysis of Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. ekb.eg It maps the electrostatic potential onto the molecule's electron density surface, visually representing the charge distribution. researchgate.net
For this compound, the MEP surface would highlight:
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They are expected to be concentrated around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring. niscpr.res.inresearchgate.net These sites are the most likely to accept protons or interact with positive centers.
Positive Regions (Blue): These regions indicate electron deficiency and are prone to nucleophilic attack. The most positive potential is typically found on the hydrogen atom of the carboxylic acid group, making it the primary site for deprotonation. researchgate.net
Neutral Regions (Green): These areas represent regions of moderate electrostatic potential, typically found over the carbon atoms of the aromatic rings.
The MEP surface provides a qualitative prediction of where the molecule will interact with other charged or polar species. ekb.eg
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Electronic Transitions and Reactivity
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com
HOMO: This orbital acts as the electron donor (nucleophile). youtube.comlibretexts.org For this compound, the HOMO is likely to be distributed over the electron-rich π-systems of the pyridine and benzene rings.
LUMO: This orbital serves as the electron acceptor (electrophile). youtube.comlibretexts.org The LUMO is expected to be localized on the carboxylic acid group and the carbon atoms of the rings, particularly those influenced by the electron-withdrawing fluorine atom.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. ekb.eg A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ekb.eg DFT calculations for similar aromatic compounds have shown HOMO-LUMO gaps in the range of 4-5 eV. ekb.eg
| Orbital | Energy (Typical Range) | Role in Reactivity | Expected Location on Molecule |
|---|---|---|---|
| HOMO | -6 to -7 eV | Electron Donor (Nucleophile) | π-system of benzene and pyridine rings |
| LUMO | -1 to -2 eV | Electron Acceptor (Electrophile) | Carboxylic acid group, aromatic rings |
| HOMO-LUMO Gap | 4 to 5 eV | Indicator of chemical reactivity and stability | N/A |
Data derived from computational studies on analogous compounds. ekb.eg
Topological Analysis of Electron Density (e.g., QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density (ρ). gla.ac.uk This analysis defines atoms and chemical bonds based on the gradient vector field of the electron density. Key features of this analysis include the identification of critical points where the gradient of the electron density is zero.
A bond critical point (BCP) located between two nuclei indicates the presence of a chemical bond. uni-muenchen.de The properties of the electron density at the BCP, such as its magnitude (ρb) and its Laplacian (∇²ρb), provide quantitative information about the nature of the interaction. mdpi.com
Covalent Bonds: Characterized by high ρb values and negative ∇²ρb values, indicating a concentration of electron density.
Closed-Shell Interactions (e.g., ionic bonds, hydrogen bonds): Typically show low ρb values and positive ∇²ρb values, indicating depletion of electron density in the internuclear region. uni-muenchen.de
For this compound, QTAIM analysis would be used to characterize the covalent bonds within the rings and functional groups, as well as potential intramolecular non-covalent interactions, such as a hydrogen bond between the carboxylic acid proton and the pyridine nitrogen in certain conformations. researchgate.net
Conformational Landscape Exploration and Molecular Dynamics Simulations
The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. This compound possesses conformational flexibility, primarily due to rotation around the single bond connecting the benzene and pyridine rings and the bond connecting the carboxylic acid group to the benzene ring.
Computational methods can be used to explore the conformational landscape and identify low-energy conformers. mdpi.com Studies on similar bi-aryl systems and substituted benzoic acids reveal that the planarity of the molecule is influenced by a balance between steric hindrance and the drive for π-conjugation. mdpi.comrsc.org For 2-fluorobenzoic acid, computational studies have identified multiple stable conformers (cis and trans arrangements of the O=C-O-H dihedral) with varying relative energies. mdpi.com
Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule. rsc.org By simulating the motion of atoms over time, MD can explore the accessible conformational space, identify the most populated conformational states, and study the transitions between them. semanticscholar.org This approach is valuable for understanding how the molecule behaves in a dynamic environment, such as in solution.
Role of 3 Fluoro 4 Pyridin 2 Yl Benzoic Acid As a Chemical Building Block in Advanced Research
Precursor in the Synthesis of Complex Organic Molecules for Research Purposes
The structure of 3-Fluoro-4-(pyridin-2-yl)benzoic acid, featuring a carboxylic acid group, a pyridine (B92270) ring, and a fluorinated benzene (B151609) ring, makes it an ideal starting material for the synthesis of more complex organic molecules. The carboxylic acid can be readily converted into a variety of functional groups, such as esters, amides, and acid halides, which can then undergo further reactions. The pyridine and fluorinated benzene rings offer sites for cross-coupling reactions, allowing for the introduction of additional molecular complexity. This versatility enables chemists to construct intricate molecular architectures for a wide range of research purposes.
Scaffold for Ligand Design in Molecular Recognition Studies (excluding clinical applications)
The rigid structure and diverse functional groups of this compound make it an excellent scaffold for the design of ligands in molecular recognition studies. The pyridine nitrogen can act as a hydrogen bond acceptor, while the carboxylic acid can serve as both a hydrogen bond donor and acceptor. The fluorine atom can participate in favorable electrostatic interactions and enhance binding affinity. These features allow for the rational design of molecules that can selectively bind to specific biological targets or other small molecules.
Design of Molecular Probes for Investigating Biomolecular Systems
Structure-Activity Relationship (SAR) Derivation in Preclinical Research Models (non-human)
The this compound scaffold is well-suited for systematic structure-activity relationship (SAR) studies. By synthesizing a library of derivatives with modifications at various positions of the molecule, researchers can investigate how changes in structure affect a particular biological activity in non-human preclinical models. For example, the fluorine atom can be moved to different positions on the benzene ring, the pyridine ring can be substituted with other heterocycles, and the carboxylic acid can be replaced with other functional groups. The data obtained from these studies can provide valuable insights into the key molecular features required for a desired biological effect.
| Compound | Modification | Observed Activity (Hypothetical) |
| Parent Scaffold | This compound | Baseline |
| Derivative 1 | Amide at carboxylic acid position | Increased cell permeability |
| Derivative 2 | Methyl group on pyridine ring | Altered target selectivity |
| Derivative 3 | Fluorine at position 5 | Enhanced binding affinity |
Computational Approaches to Ligand-Target Interactions (in silico modeling)
Computational modeling plays a crucial role in modern drug discovery and molecular design. The well-defined structure of this compound allows for its use in in silico studies to predict and analyze its interactions with biological targets. Molecular docking simulations can be employed to identify potential binding sites and to predict the binding affinity of derivatives. Quantum mechanical calculations can provide insights into the electronic properties of the molecule and the nature of its interactions with its target. This computational data can guide the design of new and more potent ligands.
Utility in Supramolecular Chemistry and Crystal Engineering for Advanced Materials (research focus)
The ability of this compound to participate in a variety of non-covalent interactions, including hydrogen bonding (via the carboxylic acid and pyridine nitrogen) and halogen bonding (via the fluorine atom), makes it a valuable building block in supramolecular chemistry and crystal engineering. By carefully controlling these interactions, researchers can design and synthesize self-assembling systems with specific structures and properties. This could lead to the development of new materials with applications in areas such as gas storage, separation, and catalysis. For instance, the formation of metal-organic frameworks (MOFs) using this ligand could result in porous materials with tailored functionalities.
Potential Applications in Chemical Biology Research (excluding clinical)
In the field of chemical biology, small molecules are used as tools to probe and manipulate biological processes. The this compound scaffold could be utilized to develop chemical probes for target identification and validation. By attaching a reactive group or a tag to the molecule, researchers could create tools to covalently label and identify the protein targets of a bioactive compound. This information is critical for understanding the mechanism of action of a compound and for the development of new therapeutic agents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-fluoro-4-(pyridin-2-yl)benzoic acid, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling between a fluorinated benzoic acid derivative and a pyridinyl boronic acid. Key steps include protecting the carboxylic acid group (e.g., as a methyl ester) to prevent side reactions during coupling. Post-synthesis, deprotection under acidic conditions yields the final product. Purity validation requires HPLC (≥95% purity) and NMR spectroscopy (e.g., absence of residual coupling catalyst signals). LC-MS can confirm molecular weight (expected [M+H]⁺ = 248.06) .
Q. How do substituents like fluorine and pyridinyl groups influence the compound’s solubility and crystallinity?
- Methodological Answer : The fluorine atom enhances electronegativity, reducing solubility in polar solvents but improving lipid membrane permeability. The pyridinyl group introduces basicity (pKa ~4.5–5.5), enabling salt formation with acids to improve aqueous solubility. Crystallinity can be assessed via X-ray diffraction; for example, SHELXL refinement (SHELX suite) can resolve crystal packing influenced by fluorine’s van der Waals interactions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridinyl and benzoic acid protons) and fluorine coupling (³J~20 Hz for meta-F).
- ¹⁹F NMR : Single peak near δ -110 ppm (for aryl-F).
- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1680 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Verify exact mass (C₁₂H₈FNO₂: 233.0491 g/mol) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets like RARγ?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using RARγ’s crystal structure (PDB ID: 3KMR) can simulate ligand binding. The pyridinyl group may form π-π stacking with Phe313, while the carboxylic acid interacts with Arg278 via hydrogen bonding. MD simulations (GROMACS) assess binding stability. Compare with analogs like BMS961 (a known RARγ agonist) to validate predictions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum-free vs. serum-containing media). Standardize protocols:
- Use isogenic cell lines (e.g., HEK293T transfected with RARγ).
- Validate activity via dual-luciferase reporter assays (normalized to Renilla luciferase).
- Cross-reference with orthogonal methods like SPR (binding affinity) and qPCR (target gene expression) .
Q. How does the compound’s stability under physiological conditions impact in vitro assays?
- Methodological Answer : Stability is assessed via:
- pH-dependent degradation : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation by HPLC over 24 hours.
- Metabolic stability : Use liver microsomes (human/rat) to quantify half-life (t₁/₂). Fluorine’s electron-withdrawing effect typically reduces oxidative metabolism.
- Storage : Lyophilize and store at -80°C in amber vials to prevent photodegradation .
Q. What crystallographic challenges arise when resolving structures of fluorinated aromatic compounds?
- Methodological Answer : Fluorine’s low electron density complicates X-ray diffraction. Mitigate by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
